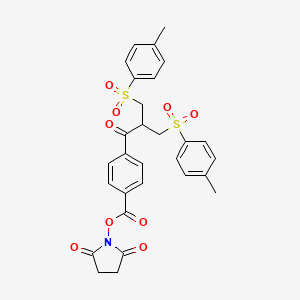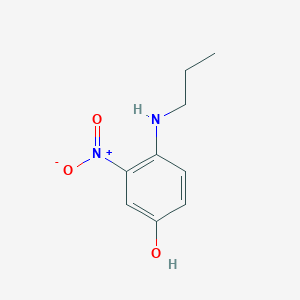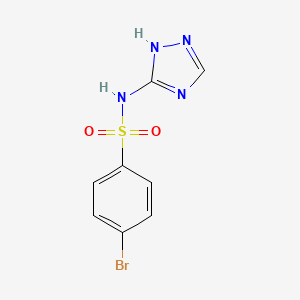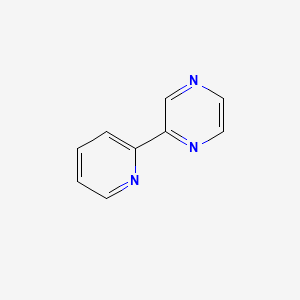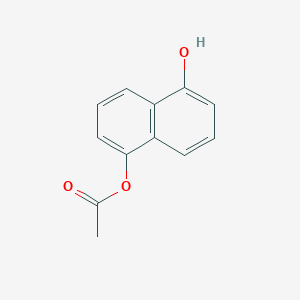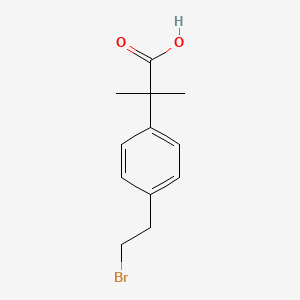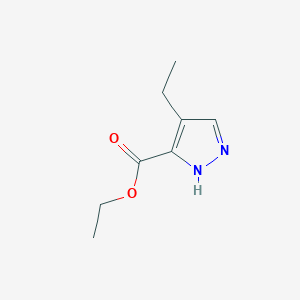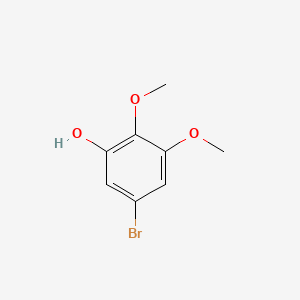
5-Bromo-2,3-dimethoxyphenol
Übersicht
Beschreibung
5-Bromo-2,3-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.06 and is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions starting from o-methoxyphenol as the raw material. The process involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation . Another synthesis method involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a key intermediate for preparing Coenzyme Qn family . The compound can also be used in the preparation of other biologically active coenzyme Q analogues .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Mechanism of Formation in Chemical Reactions
5-Bromo-2,3-dimethoxyphenol is involved in complex chemical reactions. For instance, a study explored the mechanism of formation of dimeric and reduced products from an α-halo amide, where compounds similar to this compound played a crucial role in the reaction process. This highlights its significance in understanding reaction mechanisms in organic chemistry (Simig et al., 1978).
Stability and Reactivity Studies
Research into the stability of alkoxy-substituted compounds, including those similar to this compound, provides insights into their reactivity and stability. For example, a study investigated the stability of various inden-2-ones and naphthoquinones, which are structurally related, to understand their chemical behavior (Bradshaw et al., 1991).
Synthesis and Inhibitory Properties
This compound derivatives have been synthesized and studied for their inhibitory properties on certain enzymes. A study synthesized novel bromophenols and investigated their inhibition on the carbonic anhydrase enzyme, suggesting potential applications in medical research and drug development (Balaydın et al., 2012).
Enzymatic Modification for Antioxidant Production
In the field of biochemistry, this compound derivatives have been used in studies focusing on enzymatic modifications to produce compounds with higher antioxidant capacity. This is exemplified by a study where 2,6-dimethoxyphenol was modified to produce dimers with enhanced antioxidant properties, demonstrating its potential in developing bioactive compounds (Adelakun et al., 2012).
Structural Characterization
The structural characterization of compounds like this compound is crucial in understanding their chemical nature. A study focused on the synthesis and structural characterization of similar compounds, providing valuable data for further research and application in various fields (Niestroj et al., 1998).
Safety and Hazards
The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Relevant Papers The paper titled “Efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: key intermediate for preparing Coenzyme Q” provides valuable information about the synthesis of 5-Bromo-2,3-dimethoxyphenol and its use as a key intermediate for preparing Coenzyme Qn .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHNOLNGNEKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



